4-Amino-5-Bromo-2-Methylpyridine
Overview
Description
4-Amino-5-Bromo-2-Methylpyridine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-Bromo-2-Methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by the introduction of an amino group. The bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum bromide. The subsequent introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and amination reactions. The process typically employs continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further improves the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-Bromo-2-Methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxyl, thiol, or alkyl groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amino group can be reduced to form corresponding amines or imines using reducing agents such as lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkyl halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxyl, thiol, or alkyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or imines
Scientific Research Applications
4-Amino-5-Bromo-2-Methylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-5-Bromo-2-Methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This modulation of enzymatic activity can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-Bromo-4-Methylpyridine
- 2-Amino-5-Bromo-3-Methylpyridine
- 2-Amino-5-Bromo-4-Methylnicotinonitrile
Uniqueness
4-Amino-5-Bromo-2-Methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the bromine atom at the 5-position allows for selective interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Biological Activity
4-Amino-5-Bromo-2-Methylpyridine (ABMP) is an organic compound belonging to the pyridine family, characterized by its unique molecular structure that includes an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula of this compound is . Its synthesis typically involves bromination of 2-methylpyridine followed by nucleophilic substitution to introduce the amino group. This can be achieved using reagents such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide.
The biological activity of ABMP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to function as an inhibitor or modulator of enzymatic activity, particularly in pathways related to inflammation and cancer progression. For instance, ABMP may inhibit certain kinases by binding to their active sites, thereby blocking downstream phosphorylation events .
Anticancer Activity
Recent studies have highlighted the potential of ABMP as an anticancer agent. It has shown activity against various cancer cell lines, suggesting that it may induce apoptosis or inhibit proliferation through specific signaling pathways. For example, compounds similar to ABMP have been evaluated for their effects on prostate cancer cells, demonstrating significant reductions in metabolic activity at micromolar concentrations .
Anti-inflammatory Properties
ABMP has also been investigated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in diseases characterized by excessive inflammation. Research indicates that ABMP can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of this compound:
Comparative Analysis with Similar Compounds
ABMP's unique substitution pattern on the pyridine ring distinguishes it from other similar compounds. The following table compares ABMP with related pyridine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Amino-5-Bromo-4-Methylpyridine | Similar structure but different substitution pattern | Moderate anticancer activity |
3-Amino-6-Bromo-2-Pyridinamine | Different position of amino group | Limited anti-inflammatory effects |
4-Amino-6-Methylpyridin-3-ol | Hydroxyl group addition | Notable antimicrobial properties |
ABMP stands out due to its specific interactions with molecular targets that confer distinct biological activities, making it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
5-bromo-2-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWNYHXYPFJLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540245 | |
Record name | 5-Bromo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10460-50-1 | |
Record name | 5-Bromo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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